Orlistat Dimer Impurity typically originates from various stages of Orlistat synthesis, where incomplete reactions or side reactions can lead to dimerization or other modifications of the active compound. It is classified under pharmaceutical impurities, which are unwanted substances that can affect drug quality and performance. The molecular formula for Orlistat Dimer Impurity is with a molecular weight of 963.48 g/mol .
The synthesis of Orlistat involves several complex steps, beginning with the reaction of benzoyl chloride with methyl 2-carbamate, leading to intermediates that eventually yield the final product. The formation of Orlistat Dimer Impurity can occur through:
The detailed synthetic pathway includes:
The molecular structure of Orlistat Dimer Impurity can be represented as follows:
The structure consists of multiple hexyl chains and oxetanone rings, similar to those found in Orlistat but linked together in a dimeric form. This structural complexity contributes to its potential biological activity, although it is typically less active than the parent compound.
Orlistat Dimer Impurity may participate in various chemical reactions typical for lipase inhibitors, including:
These reactions are crucial for understanding how impurities might influence the pharmacodynamics and pharmacokinetics of the drug formulation.
Data on its specific mechanism remains limited compared to its parent compound.
Orlistat Dimer Impurity exhibits several notable physical and chemical properties:
These properties are critical for assessing the impurity's impact on drug formulation stability and efficacy.
While primarily an impurity, understanding Orlistat Dimer Impurity has implications in pharmaceutical development:
Orlistat (tetrahydrolipstatin, C₂₉H₅₃NO₅) is a lipase inhibitor derived from Streptomyces toxytricini, with a molecular weight of 495.74 g/mol [4] [6]. Its saturated derivative structure features a β-lactone ring essential for covalent binding to serine residues of gastric/pancreatic lipases, inhibiting triglyceride hydrolysis by ~30% [1] [8]. Pharmacologically, orlistat acts locally in the gastrointestinal tract with minimal systemic absorption (<3%), and its primary metabolites are excreted fecally [1] [6]. The drug exists in at least 18 isomeric forms, complicating impurity profiling [4].
Table 1: Key Physicochemical Properties of Orlistat
Property | Value |
---|---|
Molecular Formula | C₂₉H₅₃NO₅ |
CAS Registry Number | 96829-58-2 |
XLogP | 10.26 (High lipophilicity) |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 81.7 Ų |
Lipinski's Rule Violations | 2 (MW>500, XLogP>5) |
Impurities in orlistat formulations directly impact therapeutic efficacy and patient safety. Structurally aberrant compounds may alter drug-receptor binding kinetics or introduce toxicological risks, as evidenced by historical incidents like tryptophan-associated eosinophilia-myalgia syndrome [2]. Regulatory agencies (FDA, EMA) enforce strict thresholds for impurities—typically ≤0.1% for unidentified or ≤0.5% for identified impurities [3]. For orlistat, impurity control is critical due to its complex synthesis pathway and instability under heat/moisture, which can amplify batch variability in generics [2] [7].
Orlistat impurities arise from two primary sources:
Table 2: Common Orlistat Impurities and Origins
Impurity Type | Example | Origin | Control Strategy |
---|---|---|---|
Process-Related | USP Related Compound A | Incomplete hydrogenation step | Purification via chromatography |
Hydrolysis Degradant | Open-Ring Amide (C₃₇H₆₄N₂O₅) | β-lactone ring cleavage | pH-controlled packaging |
Polymerization | Dimer Impurity | Heat-mediated ester bonding | Cold-chain storage |
The dimer impurity serves as a critical quality marker due to its direct correlation with manufacturing deviations and storage instability. Studies comparing originator (Xenical®) and generic orlistat (e.g., Cobese™, Orsoten®) reveal up to 12 additional impurities in generics, including dimeric forms, attributed to divergent synthesis pathways [2]. Pharmacopeial standards (USP, EMA) mandate:
Regulatory submissions (ANDA/NDA) require impurity profiles aligning with ICH Q3A/B guidelines, where inconsistent dimer levels signal inadequate process validation [2] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7